molecular formula C18H33O3- B1259141 (9E)-12-hydroxyoctadec-9-enoate

(9E)-12-hydroxyoctadec-9-enoate

Cat. No. B1259141
M. Wt: 297.5 g/mol
InChI Key: WBHHMMIMDMUBKC-FMIVXFBMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(9E)-12-hydroxyoctadec-9-enoate is a hydroxy fatty acid anion that is the conjugate base of (9E)-12-hydroxyoctadec-9-enoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy monounsaturated fatty acid anion. It is a conjugate base of a (9E)-12-hydroxyoctadec-9-enoic acid.

Scientific Research Applications

Green Synthesis

The compound (9E)-12-hydroxyoctadec-9-enoate has been synthesized through biocatalytic transesterification of castor oil with methanol. This process, explored in the research by Vadgama et al. (2020), emphasizes green chemistry principles, demonstrating high yield and efficiency with a focus on sustainability and environmental impact (Vadgama et al., 2020).

Antimicrobial Activity

A study by Farshori et al. (2011) on 7-O-coumarinyl alkenoates derived from (9E)-12-hydroxyoctadec-9-enoate revealed potent antifungal and antibacterial properties. This research suggests the compound's potential in developing new antimicrobial agents (Farshori et al., 2011).

Synthetic Utility and Biological Importance

The conversion of (9E)-12-hydroxyoctadec-9-enoate into α-bromo 5-methyl tetrazole derivatives has been explored due to the synthetic utility and biological importance of tetrazole derivatives. This research, conducted by Rauf and Parveen (2004), highlights the compound's versatility in creating biologically significant derivatives (Rauf & Parveen, 2004).

Novel Derivatives and Antioxidant Properties

Yarra et al. (2016) synthesized novel phenolipids from (Z)-methyl-12-aminooctadec-9-enoate, a derivative of (9E)-12-hydroxyoctadec-9-enoate. These phenolipids exhibited remarkable antioxidant properties, indicating potential applications in lipophilic antioxidant and chemotherapeutic formulations (Yarra et al., 2016).

Industrial Applications

The compound's derivative, methyl 9-hydroxyoctadec-12-ynoate, has been used to obtain industrially important fatty compounds, as demonstrated by Ahmad and Jie (2008). This research outlines the versatility of (9E)-12-hydroxyoctadec-9-enoate derivatives in industrial applications (Ahmad & Jie, 2008).

properties

Product Name

(9E)-12-hydroxyoctadec-9-enoate

Molecular Formula

C18H33O3-

Molecular Weight

297.5 g/mol

IUPAC Name

(E)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9+

InChI Key

WBHHMMIMDMUBKC-FMIVXFBMSA-M

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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